molecular formula C10H13ClO2S B8770213 2-Methyl-2-phenylpropylsulfonyl chloride

2-Methyl-2-phenylpropylsulfonyl chloride

Cat. No. B8770213
M. Wt: 232.73 g/mol
InChI Key: IPERXYAXUWWRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705504

Procedure details

In a flask under argon were placed magnesium turnings (0.8 g, 0.036 mol), dry THF (10 mL) and a iodine crystal. Then, 1-chloro-2-methyl-2-phenylpropane (5 mL, 0.031 mol) in THF (15 mL) was added slowly and the reaction mixture was refluxed for 30 min. It was then allowed to cool to room temperature and finally it was cooled to -70° C. and sulfuryl chloride (2.5 mL, 0.031 mol) in THF (10 mL) was added dropwise. The reaction was allowed to warm up to room temperature and was stirred at this temperature overnight. The resulting solution was poured into diluted phosphate buffer and extracted with EtOAc (3×). Evaporation of the solvent afforded the title compound (4.6 g, 65%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
[Mg].II.Cl[CH2:5][C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].[S:15](Cl)([Cl:18])(=[O:17])=[O:16].P([O-])([O-])([O-])=O>C1COCC1>[CH3:7][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:14])[CH2:5][S:15]([Cl:18])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
ClCC(C)(C1=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask under argon were placed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
finally it was cooled to -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CS(=O)(=O)Cl)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.